molecular formula C16H26ClNO B1397552 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220016-58-9

3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397552
CAS No.: 1220016-58-9
M. Wt: 283.83 g/mol
InChI Key: NHDPYEWKWLARAG-UHFFFAOYSA-N
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Description

3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride (3-IPEPC) is a synthetic compound that has a wide range of applications in scientific research. It can be used in biochemical and physiological experiments, as well as in drug development and laboratory research. 3-IPEPC is a derivative of piperidine, an organic compound that is commonly used in the synthesis of drugs, and has been the subject of extensive research in the past few decades.

Scientific Research Applications

Antimicrobial Activities

A study focused on synthesizing and characterizing a related compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, revealing its moderate antimicrobial activities against various microbes including E. coli and S. aureus (Ovonramwen, Owolabi, & Oviawe, 2019).

Anti-Acetylcholinesterase Activity

Research indicates that certain piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, exhibit significant anti-acetylcholinesterase activity. This activity is crucial for potential treatments of conditions like Alzheimer's disease (Sugimoto et al., 1990).

Cytotoxic and Anticancer Properties

A class of compounds including 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols displayed significant cytotoxicity towards various cancer cell lines. These findings suggest potential in cancer treatment (Dimmock et al., 1998).

Modulation of the Cannabinoid CB1 Receptor

A study investigating novel compounds showed allosteric modulation of the cannabinoid CB1 receptor. This suggests potential applications in conditions related to this receptor's function (Price et al., 2005).

Potential Antihypertensive Agents

Piperidine derivatives with a quinazoline ring system demonstrated antihypertensive activity in preclinical models. This highlights the potential therapeutic use of similar compounds in treating hypertension (Takai et al., 1986).

Anti-Acetylcholinesterase Inhibitors in Alzheimer's Disease

Further research into 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride revealed its potency as an anti-acetylcholinesterase inhibitor, making it a promising candidate for Alzheimer's treatment (Sugimoto et al., 1995).

Properties

IUPAC Name

3-[2-(4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13(2)15-5-7-16(8-6-15)18-11-9-14-4-3-10-17-12-14;/h5-8,13-14,17H,3-4,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDPYEWKWLARAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-58-9
Record name Piperidine, 3-[2-[4-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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